2-[2-[(1-Cyanocycloheptyl)amino]-2-oxoethoxy]-4-methoxybenzamide
Description
Properties
IUPAC Name |
2-[2-[(1-cyanocycloheptyl)amino]-2-oxoethoxy]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-24-13-6-7-14(17(20)23)15(10-13)25-11-16(22)21-18(12-19)8-4-2-3-5-9-18/h6-7,10H,2-5,8-9,11H2,1H3,(H2,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMQAVKFMHZXJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N)OCC(=O)NC2(CCCCCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-[(1-Cyanocycloheptyl)amino]-2-oxoethoxy]-4-methoxybenzamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C_{15}H_{20}N_{2}O_{3}
- Molecular Weight : 276.34 g/mol
- IUPAC Name : this compound
This compound features a methoxybenzamide moiety, which is significant for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For example, derivatives of methoxybenzoyl-thiazoles have shown potent antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer cells . The mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis.
Case Study: Cell Line Testing
In vitro studies have utilized several human cancer cell lines, such as A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer), to evaluate the efficacy of related compounds. For instance:
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 | High antitumor activity |
| Compound 6 | HCC827 | 5.13 ± 0.97 | Moderate activity |
| Compound 8 | NCI-H358 | 6.75 ± 0.19 | Prominent activity in both assay formats |
These results highlight the potential of structurally similar compounds in targeting cancer cells effectively while maintaining lower toxicity towards normal cells .
The proposed mechanism for the antitumor activity of compounds similar to This compound involves:
- Inhibition of Apoptosis Regulators : Compounds that inhibit Bcl-2 anti-apoptotic proteins can promote apoptosis in cancer cells .
- DNA Interaction : Binding to DNA, particularly in the minor groove, can disrupt cellular processes leading to cell death .
- Cell Cycle Arrest : By interfering with tubulin dynamics, these compounds can halt cell division, contributing to their antitumor effects .
Antimicrobial Activity
In addition to antitumor properties, some derivatives have demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, testing against Escherichia coli and Staphylococcus aureus showed promising antibacterial activity, indicating a broader therapeutic potential beyond oncology .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Table 1: Structural and Functional Comparison of 2-[2-[(1-Cyanocycloheptyl)amino]-2-oxoethoxy]-4-methoxybenzamide and Analogous Compounds
Structural Analysis
Core Benzamide Modifications: The target compound features a 4-methoxybenzamide core, whereas L3 (EthR inhibitor) has a 3-methoxybenzamide group. Compared to ML266 and NCGC607 (chaperones for Gaucher disease), the target lacks aromatic halogens (e.g., bromo or iodo substituents) but introduces a cyano group on the cycloheptyl ring. This could reduce steric hindrance while increasing polarity, balancing membrane permeability and target binding .
Substituent Effects on Target Specificity: The 1-cyanocycloheptyl group in the target compound contrasts with the 4-fluorophenyl in L3. Cycloheptyl’s aliphatic nature may favor hydrophobic interactions in protein pockets, whereas fluorophenyl groups typically engage in π-π stacking or electrostatic interactions . ML266 and NCGC607 utilize N-alkylated side chains to optimize chaperone activity, while the target compound employs a simpler 2-oxoethoxy linker. This suggests divergent design priorities: chaperones prioritize enzyme stabilization, while EthR inhibitors focus on competitive binding .
Therapeutic Implications: EthR Inhibitors (e.g., L3): Designed to disrupt Mycobacterium tuberculosis transcriptional regulation, enhancing ETH efficacy. Pharmacological Chaperones (e.g., ML266): Stabilize mutant enzymes in lysosomal storage disorders. The target’s lack of halogenated aryl groups may limit applicability here but could offer advantages in reducing off-target toxicity .
Hypothetical Binding and Efficacy
Molecular docking studies of L3 revealed that fluorophenyl and methoxy groups contribute to EthR binding through van der Waals interactions and hydrogen bonding . By analogy, the target compound’s cyanocycloheptyl group might occupy a hydrophobic pocket in EthR, while the 4-methoxybenzamide could anchor polar interactions. However, the larger cycloheptyl ring might sterically hinder optimal binding compared to L3’s compact fluorophenyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
